

Peptide-Based Pin1 Ligand Design: A Technical Guide for Drug Discovery

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Compound of Interest

Compound Name: PIN1 ligand-1

Cat. No.: B15540921

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Introduction

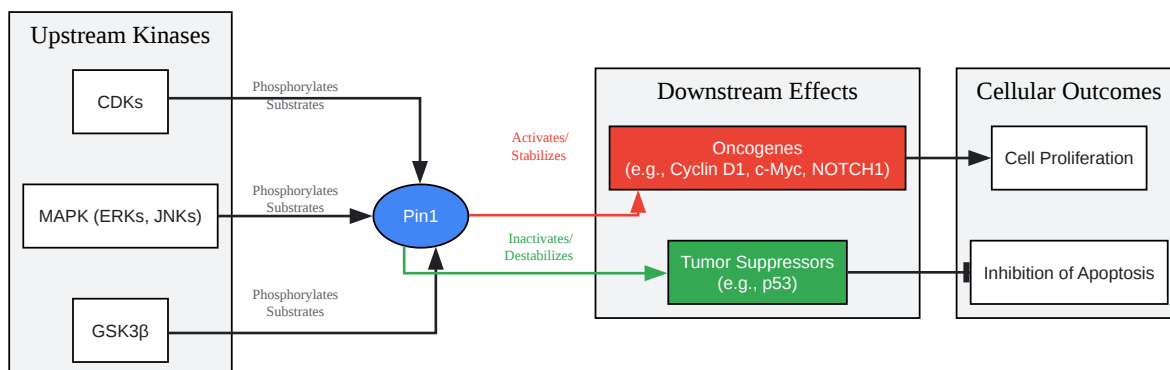
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical enzyme in cellular signaling, uniquely recognizing and catalyzing the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[1][2] This conformational switch is a pivotal regulatory mechanism, influencing the activity, stability, and subcellular localization of a multitude of proteins involved in cell cycle progression, proliferation, and apoptosis.[1][3] Pin1 consists of two primary domains: an N-terminal WW domain responsible for substrate recognition and binding, and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that contains the catalytic active site.[2][4]

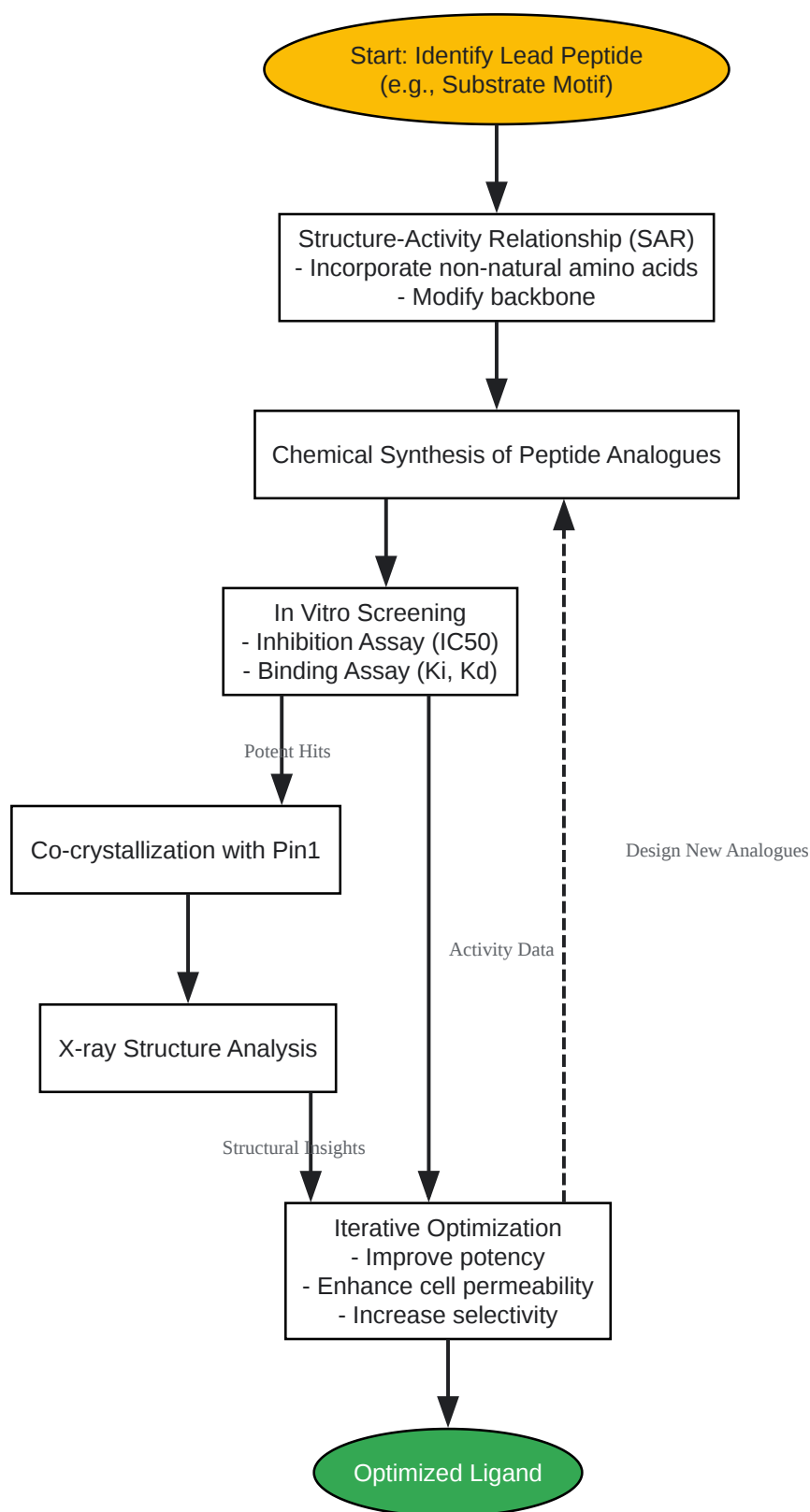
Overexpression of Pin1 is a hallmark of many human cancers, where it often amplifies oncogenic pathways by stabilizing oncoproteins (e.g., Cyclin D1, c-Myc) and promoting the degradation of tumor suppressors (e.g., p53).[2][5][6] This central role in tumorigenesis makes Pin1 an attractive and promising target for therapeutic intervention.[1][7] Peptide-based ligands, derived from Pin1's natural substrates, have served as a foundational tool in the development of potent and selective inhibitors. This guide provides an in-depth overview of the core principles, strategies, and experimental methodologies underpinning the design and characterization of peptide-based Pin1 ligands.

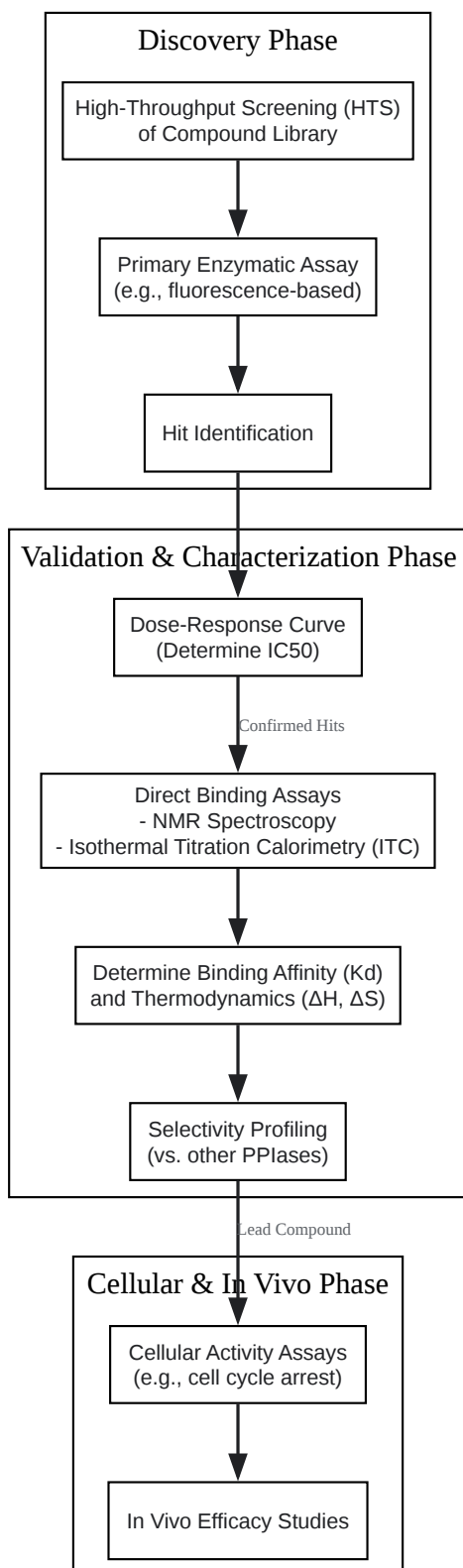
Core Signaling Pathways Involving Pin1

Pin1 acts as a central hub in numerous signaling networks that are frequently hijacked in cancer.[1][5] Its isomerase activity can either activate or inhibit downstream effectors,

depending on the specific substrate and cellular context. For instance, Pin1-mediated isomerization is known to enhance the transcriptional activity of estrogen receptor α (ER α) and NOTCH1, promoting breast cancer cell proliferation and self-renewal.[2][5] It also plays a crucial role in pathways driven by HER2, WNT/ β -catenin, and NF- κ B.[2] By modulating the conformation of key signaling nodes, Pin1 can tip the balance towards oncogenesis, making its inhibition a key therapeutic strategy.[2][7]







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